1-(2,2-Dimethoxyethoxy)-4-fluorobenzene

Description

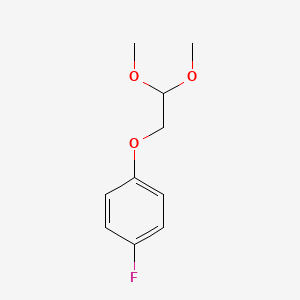

Structure and Synthesis 1-(2,2-Dimethoxyethoxy)-4-fluorobenzene (CAS: Not explicitly provided; molecular formula: $ \text{C}{10}\text{H}{13}\text{FO}3 $) is a fluorinated aromatic ether characterized by a 4-fluorobenzene ring substituted with a 2,2-dimethoxyethoxy group. Its synthesis involves the alkylation of 4-fluorophenol with 2-bromo-1,1-dimethoxyethane in acetonitrile under reflux conditions, using potassium carbonate ($ \text{K}2\text{CO}_3 $) as a base. The reaction proceeds over five days, yielding the product as a colorless oil (60% yield) after silica gel chromatography .

Properties

Molecular Formula |

C10H13FO3 |

|---|---|

Molecular Weight |

200.21 g/mol |

IUPAC Name |

1-(2,2-dimethoxyethoxy)-4-fluorobenzene |

InChI |

InChI=1S/C10H13FO3/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 |

InChI Key |

IUSHVRNYACBVFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(COC1=CC=C(C=C1)F)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties

- Molecular Weight : 200.21 g/mol (calculated from $ \text{C}{10}\text{H}{13}\text{FO}_3 $).

- Mass Spectrometry : $ m/z $ 218 ($ \text{M} + \text{NH}_4^+ $), 223 ($ \text{M} + \text{Na}^+ $) .

- Applications : Primarily serves as a synthetic intermediate in pharmaceuticals, evidenced by its preparation in Eli Lilly’s research for arthritis therapeutics .

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorobenzene Derivatives

The 4-fluorobenzene core is widely utilized in medicinal and materials chemistry. Key analogs differ in substituent groups, which influence electronic, steric, and solubility properties:

Key Differences and Implications

Substituent Length and Polarity :

- The dimethoxyethoxy group in the target compound enhances solubility in polar solvents compared to longer-chain analogs like diethoxyethoxy derivatives .

- Brominated analogs (e.g., 1-(4-Bromobutoxy)-4-fluorobenzene) exhibit higher molecular weights and reactivity in nucleophilic substitutions, making them versatile intermediates .

Electronic Effects :

Biological and Material Applications :

- Triazole derivatives of 4-fluorobenzene (e.g., 1-(azidomethyl)-4-fluorobenzene) demonstrate corrosion inhibition and biological activity, highlighting the role of substituents in multi-functional applications .

- Haloperidol analogs with 4-fluorophenyl groups (e.g., 1-(4-chlorobutyl)-4-fluorobenzene) are critical in neuroscience drug development .

Research Findings and Data

Notes on Structural and Functional Insights

Substituent Design : Shorter alkoxy chains (e.g., dimethoxyethoxy) balance lipophilicity and solubility, favoring drug bioavailability .

Reactivity Trends : Bromine substituents enable diversification via cross-coupling, whereas methoxy groups stabilize intermediates in multi-step syntheses .

Biological Relevance : Fluorine’s electronegativity enhances metabolic stability and target binding in pharmaceuticals, as seen in γ-secretase modulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.